molecular formula C14H14N2O3 B12563800 4-Hydroxy-6-methyl-3-nitroso-1-(2-phenylethyl)pyridin-2-one

4-Hydroxy-6-methyl-3-nitroso-1-(2-phenylethyl)pyridin-2-one

Katalognummer: B12563800
Molekulargewicht: 258.27 g/mol
InChI-Schlüssel: QWZVKPQEEDBKCV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Hydroxy-6-methyl-3-nitroso-1-(2-phenylethyl)pyridin-2-one is a heterocyclic compound with a pyridinone core structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-6-methyl-3-nitroso-1-(2-phenylethyl)pyridin-2-one typically involves the nitration of 4-Hydroxy-6-methyl-1-(2-phenylethyl)pyridin-2-one. The process begins with the preparation of the starting material, 4-Hydroxy-6-methyl-1-(2-phenylethyl)pyridin-2-one, which is then subjected to nitration using sodium nitrite in the presence of concentrated hydrochloric acid . The reaction mixture is stirred at room temperature, and the resulting product is isolated by filtration and recrystallization from methanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, concentration, and reaction time, to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-Hydroxy-6-methyl-3-nitroso-1-(2-phenylethyl)pyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction of the nitroso group can yield the corresponding amine.

    Substitution: Electrophilic aromatic substitution reactions can occur at the pyridinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution reactions typically require acidic conditions and a suitable electrophile.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyridinone derivatives.

Wissenschaftliche Forschungsanwendungen

4-Hydroxy-6-methyl-3-nitroso-1-(2-phenylethyl)pyridin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-Hydroxy-6-methyl-3-nitroso-1-(2-phenylethyl)pyridin-2-one involves its interaction with specific molecular targets and pathways. The nitroso group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the compound may interact with enzymes and proteins, modulating their activity and affecting various biological processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Hydroxy-6-methyl-3-nitroso-1-(2-phenylethyl)pyridin-2-one is unique due to the presence of both a nitroso group and a phenylethyl substituent, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C14H14N2O3

Molekulargewicht

258.27 g/mol

IUPAC-Name

4-hydroxy-6-methyl-3-nitroso-1-(2-phenylethyl)pyridin-2-one

InChI

InChI=1S/C14H14N2O3/c1-10-9-12(17)13(15-19)14(18)16(10)8-7-11-5-3-2-4-6-11/h2-6,9,17H,7-8H2,1H3

InChI-Schlüssel

QWZVKPQEEDBKCV-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C(=O)N1CCC2=CC=CC=C2)N=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.